The synthesis of (R)-7-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride can be approached through several methods:
The molecular structure of (R)-7-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride features a benzofuran core with a bromo substituent and an amino group. The stereochemistry at the chiral center is significant for its biological activity:
N[C@@H]1COC2=C1/C=C\C=C/2Br, indicating the presence of both aromatic and aliphatic components.
(R)-7-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride participates in various chemical reactions:
The mechanism of action for (R)-7-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride primarily relates to its role as a bromodomain inhibitor:
The physical and chemical properties of (R)-7-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride include:
(R)-7-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride has several scientific applications:
CAS No.: 31373-65-6
CAS No.: 110075-07-5
CAS No.: 463-82-1
CAS No.:
CAS No.: 68609-92-7